Cas no 78875-00-0 (3-Ethyl-6-nitroquinazolin-4(3H)-one)

3-Ethyl-6-nitroquinazolin-4(3H)-one is a nitro-substituted quinazolinone derivative with notable applications in medicinal chemistry and pharmaceutical research. Its structure features an ethyl group at the 3-position and a nitro group at the 6-position, contributing to its reactivity and potential as an intermediate in the synthesis of biologically active compounds. This compound is particularly valued for its role in developing kinase inhibitors and other therapeutic agents due to its ability to modulate enzymatic activity. Its well-defined chemical properties and stability under standard conditions make it a reliable building block for targeted organic synthesis. Researchers utilize it for its consistent performance in heterocyclic chemistry and drug discovery workflows.
3-Ethyl-6-nitroquinazolin-4(3H)-one structure
78875-00-0 structure
Product Name:3-Ethyl-6-nitroquinazolin-4(3H)-one
CAS No:78875-00-0
MF:C10H9N3O3
MW:219.196761846542
CID:1794119
PubChem ID:9513266
Update Time:2025-11-01

3-Ethyl-6-nitroquinazolin-4(3H)-one Chemical and Physical Properties

Names and Identifiers

    • 4(3H)-Quinazolinone, 3-ethyl-6-nitro-
    • STK665350
    • YGHZIYFKMZBUQU-UHFFFAOYSA-N
    • 3-ethyl-6-nitro-4(3H)-quinazolinone
    • 3-ethyl-6-nitro-3,4-dihydroquinazolin-4-one
    • 3-ETHYL-6-NITROQUINAZOLIN-4-ONE
    • Z53855528
    • LS-07923
    • AKOS001291013
    • 78875-00-0
    • CS-0213255
    • MFCD08257908
    • ALBB-024347
    • SCHEMBL16972799
    • 3-ethyl-6-nitroquinazolin-4(3H)-one
    • 3-Ethyl-6-nitroquinazolin-4(3H)-one
    • Inchi: 1S/C10H9N3O3/c1-2-12-6-11-9-4-3-7(13(15)16)5-8(9)10(12)14/h3-6H,2H2,1H3
    • InChI Key: YGHZIYFKMZBUQU-UHFFFAOYSA-N
    • SMILES: O=C1C2C=C(C=CC=2N=CN1CC)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 219.06439116g/mol
  • Monoisotopic Mass: 219.06439116g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 337
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 78.5Ų

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Additional information on 3-Ethyl-6-nitroquinazolin-4(3H)-one

Introduction to 3-Ethyl-6-nitroquinazolin-4(3H)-one (CAS No. 78875-00-0)

3-Ethyl-6-nitroquinazolin-4(3H)-one (CAS No. 78875-00-0) is a heterocyclic organic compound that has garnered significant attention in the field of medicinal chemistry due to its versatile structural framework and potential biological activities. This compound belongs to the quinazoline class, which is well-documented for its role in the development of various therapeutic agents, particularly in oncology and anti-inflammatory applications.

The molecular structure of 3-Ethyl-6-nitroquinazolin-4(3H)-one features a nitro group at the 6-position and an ethyl substituent at the 3-position of the quinazoline core. This specific arrangement contributes to its unique electronic properties and reactivity, making it a valuable scaffold for further derivatization and exploration of pharmacological effects. The nitro group, in particular, is a common pharmacophore that can participate in redox reactions, influencing both the compound's metabolic pathways and its interaction with biological targets.

In recent years, there has been a surge in research focusing on quinazoline derivatives due to their demonstrated efficacy against a range of diseases. Studies have highlighted the potential of 3-Ethyl-6-nitroquinazolin-4(3H)-one as an intermediate in synthesizing novel compounds with enhanced bioavailability and target specificity. For instance, modifications to the nitro group or the ethyl side chain have shown promising results in preclinical trials, particularly in inhibiting kinases and other enzymes involved in cancer progression.

One of the most compelling aspects of 3-Ethyl-6-nitroquinazolin-4(3H)-one is its role as a building block in drug discovery. Researchers have leveraged its structural flexibility to develop analogs that exhibit improved pharmacokinetic profiles. For example, studies published in leading pharmaceutical journals have demonstrated that certain derivatives of this compound can selectively inhibit tyrosine kinases, which are overexpressed in many solid tumors. This selective inhibition is crucial for minimizing side effects associated with broad-spectrum kinase inhibitors.

The synthesis of 3-Ethyl-6-nitroquinazolin-4(3H)-one itself is another area of active investigation. Advances in synthetic methodologies have enabled more efficient and scalable production processes, reducing costs and improving accessibility for further research. Techniques such as multi-step organic synthesis combined with catalytic hydrogenation have been employed to optimize yields and purity. These improvements are essential for ensuring that subsequent biological evaluations are conducted with high-quality starting materials.

Beyond its applications in oncology, 3-Ethyl-6-nitroquinazolin-4(3H)-one has shown promise in addressing other therapeutic areas. For instance, preliminary studies suggest that it may have anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways. Additionally, its ability to cross cell membranes makes it a candidate for developing treatments targeting intracellular processes. These diverse potential applications underscore the importance of continued research into this compound and its derivatives.

The impact of computational chemistry on the study of 3-Ethyl-6-nitroquinazolin-4(3H)-one cannot be overstated. Molecular modeling techniques have allowed researchers to predict binding affinities and interactions with biological targets with remarkable accuracy. This has accelerated the drug discovery process by enabling virtual screening of thousands of compounds before synthesizing them in the lab. Such computational approaches are particularly valuable when dealing with complex molecules like quinazoline derivatives.

In conclusion, 3-Ethyl-6-nitroquinazolin-4(3H)-one (CAS No. 78875-00-0) represents a significant advancement in medicinal chemistry. Its unique structural features, coupled with its potential biological activities, make it a compelling candidate for further development into novel therapeutic agents. As research continues to uncover new applications and synthetic strategies, this compound is poised to play a pivotal role in addressing some of the most pressing challenges in modern medicine.

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